molecular formula C15H16FNO B2871019 2-Fluoro-4-[4-(propan-2-yloxy)phenyl]aniline CAS No. 1183422-13-0

2-Fluoro-4-[4-(propan-2-yloxy)phenyl]aniline

Cat. No.: B2871019
CAS No.: 1183422-13-0
M. Wt: 245.297
InChI Key: BIKHPGNTQYXMEU-UHFFFAOYSA-N
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Description

2-Fluoro-4-[4-(propan-2-yloxy)phenyl]aniline: is an organic compound with the molecular formula C15H16FNO and a molecular weight of 245.29 g/mol It is a derivative of aniline, where the aniline ring is substituted with a fluoro group at the 2-position and a 4-(propan-2-yloxy)phenyl group at the 4-position

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in the formation of metal complexes.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

    Biological Studies: Used in studies to understand the interaction of fluoro-substituted anilines with biological targets.

Industry:

    Materials Science: Utilized in the development of new materials with specific electronic or optical properties.

    Polymers: Incorporated into polymer structures to modify their physical and chemical properties.

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H312, H315, H319, H332, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-[4-(propan-2-yloxy)phenyl]aniline typically involves the following steps:

    Nitration: The starting material, 2-fluoroaniline, undergoes nitration to introduce a nitro group at the 4-position.

    Reduction: The nitro group is then reduced to an amino group, forming 2-fluoro-4-aminophenol.

    Etherification: The 4-aminophenol is reacted with isopropyl bromide in the presence of a base to form the 4-(propan-2-yloxy) group.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction of the fluoro group can lead to the formation of the corresponding hydroxy compound.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted aniline derivatives.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-[4-(propan-2-yloxy)phenyl]aniline involves its interaction with specific molecular targets. The fluoro group enhances the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. The propan-2-yloxy group increases the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    2-Fluoroaniline: Lacks the 4-(propan-2-yloxy)phenyl group, making it less lipophilic.

    4-Fluoroaniline: Lacks the 2-fluoro and 4-(propan-2-yloxy)phenyl groups, resulting in different reactivity and properties.

    4-(Propan-2-yloxy)aniline: Lacks the fluoro substitution, affecting its electronic properties.

Uniqueness: 2-Fluoro-4-[4-(propan-2-yloxy)phenyl]aniline is unique due to the presence of both the fluoro and 4-(propan-2-yloxy)phenyl groups. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-fluoro-4-(4-propan-2-yloxyphenyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO/c1-10(2)18-13-6-3-11(4-7-13)12-5-8-15(17)14(16)9-12/h3-10H,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIKHPGNTQYXMEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=CC(=C(C=C2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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